Bisphenol A Monobenzyl Ether

Descripción general

Descripción

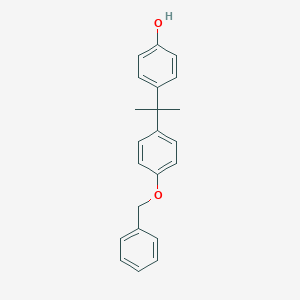

Bisphenol A Monobenzyl Ether (BPA-MBE) is a derivative of bisphenol A (BPA), where one hydroxyl (-OH) group is replaced by a benzyl ether (-OCH₂C₆H₅) moiety. Structurally, BPA-MBE retains the diphenylpropane core of BPA but with altered reactivity due to the benzyl ether substitution. This modification may influence its solubility, stability, and biological interactions compared to BPA and other derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A Monobenzyl Ether typically involves the reaction of Bisphenol A with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of Bisphenol A attacks the benzyl chloride, resulting in the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of phase transfer catalysts can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form various hydroxy derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives of this compound.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

BzA serves as a crucial intermediate in synthesizing advanced polymer materials and functionalized compounds. Its reactivity allows for various chemical transformations:

- Synthesis of Polymers : BzA is utilized in creating specialty polymers with enhanced properties, such as improved thermal stability and mechanical strength.

- Building Block for Functionalized Compounds : The compound can undergo reactions like oxidation and substitution, leading to diverse derivatives useful in material science.

Table 1: Chemical Reactions of Bisphenol A Monobenzyl Ether

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms quinones and oxidized phenolic compounds | Quinones |

| Reduction | Produces hydroxy derivatives | Hydroxy derivatives of BzA |

| Substitution | Electrophilic aromatic substitution with various reagents | Substituted aromatic compounds |

Biological Applications

Research into BzA's biological activity has gained traction, particularly regarding its interactions with biological molecules:

- Endocrine Disruption Studies : Similar to BPA, BzA may exhibit endocrine-disrupting properties, potentially affecting hormone signaling pathways. Studies have shown that it can interact with estrogen receptors and influence aromatase activity, which is crucial for estrogen synthesis in mammals .

- Cell Mechanism Investigations : In vitro studies have demonstrated that BzA can act as both an agonist and antagonist for various nuclear receptors, impacting cellular processes related to growth and metabolism .

Case Study: Endocrine Disruption Potential

In a study examining the effects of BPA derivatives on cell mechanisms, BzA was found to inhibit aromatase activity, suggesting a potential role in endocrine disruption . This finding highlights the need for further investigation into its biological implications.

Medical Applications

BzA is being explored for its potential use in medical devices and drug delivery systems:

- Drug Delivery Systems : Due to its compatibility with biological systems, BzA may be incorporated into drug delivery formulations to enhance the bioavailability of therapeutic agents.

- Medical Devices : Its properties make it suitable for use in coatings and materials for medical devices, where biocompatibility is essential.

Table 2: Potential Medical Applications of this compound

| Application Type | Description |

|---|---|

| Drug Delivery Systems | Enhances bioavailability of drugs |

| Medical Device Coatings | Provides biocompatibility and chemical stability |

Industrial Applications

In industry, BzA is valuable for producing specialty polymers, coatings, and adhesives:

- Specialty Polymers : The compound is used to manufacture polymers that require specific performance characteristics, such as high resistance to heat or chemicals.

- Coatings and Adhesives : BzA's unique chemical structure enhances the performance of coatings and adhesives used in various applications, including construction and automotive industries.

Case Study: Specialty Polymer Development

Research has indicated that polymers synthesized from BzA exhibit superior mechanical properties compared to those derived from traditional monomers. This advancement opens new avenues for material innovation in industrial applications.

Mecanismo De Acción

The mechanism by which Bisphenol A Monobenzyl Ether exerts its effects involves its interaction with various molecular targets. The benzyl ether group can influence the compound’s reactivity and binding affinity to different receptors and enzymes. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Comparación Con Compuestos Similares

Comparison with Bisphenol Derivatives

Bisphenol A Diglycidyl Ether (BADGE)

- Structure : Contains two glycidyl ether groups instead of benzyl ethers.

- Applications : Widely used in epoxy resins for coatings, adhesives, and medical devices .

- Biological Effects: Known to leach from medical equipment and exhibit endocrine-disrupting activity, similar to BPA .

- Reactivity : High reactivity due to epoxide groups, leading to instability under certain storage conditions .

Bisphenol F Diglycidyl Ether (BFDGE)

- Structure: Derived from bisphenol F (two phenol groups linked via methylene bridges) with glycidyl ether substituents.

- Applications : Used in epoxy resins, often as a BPA substitute .

- Biological Effects : Shares endocrine-disrupting properties with BPA and BADGE, though data are less comprehensive .

Bisphenol S (BPS) and Bisphenol F (BPF)

- Structure : BPS has a sulfone group replacing the central propane group of BPA; BPF uses methylene bridges.

- Applications : Common "BPA-free" substitutes in plastics and thermal papers .

- Biological Effects : Both exhibit estrogenic and antiandrogenic activities comparable to BPA, with BPS showing potency in membrane-mediated pathways .

Table 1: Comparison of Bisphenol Derivatives

Comparison with Other Monobenzyl Ethers

Hydroquinone Monobenzyl Ether (MBEH)

- Structure: Benzyl ether derivative of hydroquinone (C₆H₅CH₂OC₆H₄OH).

- Applications : FDA-approved depigmentation agent for vitiligo treatment .

- Mechanism: Acts as a tyrosinase substrate, generating cytotoxic quinones that destroy melanocytes . Epidemiologically linked to occupational vitiligo (52% incidence in exposed workers) .

Triethylene Glycol Monobenzyl Ether

- Structure : Benzyl ether attached to a triethylene glycol chain.

- Applications : Used as a solvent or plasticizer in industrial processes .

- Biological Effects: Limited data; primarily studied for market trends rather than toxicity .

Table 2: Monobenzyl Ethers and Their Effects

Research Findings and Data Gaps

- Endocrine Disruption : BADGE, BPS, and BPF demonstrate hormonal activity akin to BPA, but BPA-MBE’s effects remain unstudied .

- Stability and Reactivity : BADGE and BFDGE degrade under varying conditions, suggesting that BPA-MBE’s benzyl ether group may confer greater stability compared to glycidyl ethers .

Actividad Biológica

Bisphenol A Monobenzyl Ether (BPA-MBE) is an organic compound derived from bisphenol A (BPA), characterized by its molecular formula and a molecular weight of 318.41 g/mol. It is primarily utilized in the production of polycarbonate plastics and as an intermediate in various chemical syntheses. Given its structural similarity to BPA, BPA-MBE has raised concerns regarding its biological activity, particularly its potential endocrine-disrupting properties.

Chemical Structure and Properties

BPA-MBE features two phenolic groups linked through a benzyl ether connection. This unique structure influences its reactivity and biological interactions, making it distinct from other bisphenols.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.41 g/mol |

| Appearance | Pale orange solid |

BPA-MBE interacts with various biological molecules, particularly hormone receptors. Its potential to mimic estrogen raises concerns about its effects on endocrine functions. The compound's mechanism involves binding to nuclear receptors, such as the pregnane X receptor, leading to alterations in gene expression associated with xenobiotic metabolism.

Endocrine Disruption

Research indicates that BPA-MBE may exhibit endocrine-disrupting properties similar to BPA. Studies have shown that exposure to BPA and related compounds can lead to various health issues, including reproductive abnormalities and developmental toxicity. For instance, a review highlighted that BPA exposure is linked to cognitive impairments and behavioral changes in animal models .

Case Studies

- Developmental Toxicity : A nested case-control study found associations between prenatal exposure to BPA and adverse neurodevelopmental outcomes in children . The study collected serum samples during gestation and analyzed the effects of various synthetic chemicals, including BPA.

- Animal Studies : In vivo studies have demonstrated that BPA-MBE affects metabolic pathways related to adipogenesis, influencing fat cell differentiation and insulin sensitivity . For example, exposure of pancreatic MIN-6 cells to BPA-MBE resulted in decreased cell viability and altered gene expression related to insulin secretion .

- Neurodevelopmental Impact : Research has shown that prenatal exposure to BPA can disrupt normal brain development, leading to conditions such as autism and schizophrenia-like symptoms in animal models . These findings suggest that BPA-MBE may share similar neurotoxicological profiles due to its structural similarities with BPA.

Comparative Analysis with Other Bisphenols

BPA-MBE's biological activity can be compared with other bisphenols, highlighting its unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Bisphenol A | Known endocrine disruptor; widely used in plastics | |

| Bisphenol B | Similar structure; used in high-performance plastics | |

| Bisphenol S | Contains a sulfonate group; used in epoxy resins |

Research Findings

Recent studies have focused on the reactivity of BPA-MBE with biological molecules, emphasizing its potential to disrupt hormonal pathways. Notably, interventions aimed at reducing exposure to synthetic phenols have shown varying degrees of success in altering biomarker concentrations associated with endocrine disruptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bisphenol A Monobenzyl Ether, and how do reaction conditions influence yield?

BPA-MBE synthesis typically involves etherification of Bisphenol A with benzyl halides or benzyl alcohols under alkaline conditions. Key variables include solvent polarity (e.g., DMF vs. toluene), base strength (NaOH vs. K₂CO₃), and temperature control to minimize side reactions like over-alkylation. For example, etherification under anhydrous conditions at 80–100°C with phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields to >85% . Characterization via FT-IR (C-O-C stretch at 1,250 cm⁻¹) and ¹H NMR (benzyl protons at δ 4.5–5.0 ppm) is critical for purity validation.

Q. How can researchers validate the purity of BPA-MBE, and what analytical techniques are most reliable?

Combine chromatographic and spectroscopic methods:

- HPLC/GC-MS : Detect residual benzyl halides or unreacted Bisphenol A.

- Elemental Analysis : Verify C/H/O ratios (theoretical for C₁₉H₁₆O₂: C 80.25%, H 5.67%, O 14.08%).

- DSC/TGA : Assess thermal stability; BPA-MBE typically decomposes above 250°C .

Q. What are the primary challenges in handling BPA-MBE in laboratory settings?

While BPA-MBE is not classified as hazardous under OSHA standards, it may cause mild skin/eye irritation. Use PPE (gloves, goggles) and avoid prolonged inhalation. Storage in amber vials under inert gas (N₂/Ar) prevents oxidation of the benzyl ether group .

Advanced Research Questions

Q. How does the benzyl ether moiety in BPA-MBE influence its estrogenic activity compared to Bisphenol A (BPA)?

The benzyl ether group reduces BPA-MBE’s polarity, potentially altering its binding affinity to estrogen receptors (ERs). In vitro assays (e.g., ER-α competitive binding) show BPA-MBE has ~6-fold lower affinity than BPA due to steric hindrance from the benzyl group. However, metabolic hydrolysis in vivo may regenerate free BPA, complicating toxicity assessments .

Q. What methodologies resolve contradictions in environmental persistence data for BPA-MBE?

Conflicting half-life data (e.g., soil vs. aquatic systems) require context-specific analysis:

- QSAR Modeling : Predict degradation pathways using EPA’s EPISuite™ (e.g., hydrolysis rate constants).

- LC-MS/MS : Quantify hydrolytic products like BPA and benzyl alcohol under varying pH/temperature .

- Microcosm Studies : Simulate real-world conditions (e.g., microbial activity in wastewater) to validate lab-based predictions .

Q. How can researchers design experiments to assess BPA-MBE’s role in polymer crosslinking?

BPA-MBE’s ether linkage can act as a crosslinker in epoxy resins. Experimental design should include:

- Kinetic Studies : Monitor curing rates via rheometry (e.g., gel time at 120°C).

- Mechanical Testing : Compare tensile strength of crosslinked vs. linear polymers.

- NMR Spectroscopy : Track ether bond stability under thermal stress .

Q. What strategies mitigate interference from BPA-MBE metabolites in toxicological assays?

Metabolites like BPA and benzyl alcohol can confound results. Strategies include:

- Isotopic Labeling : Use ¹³C-BPA-MBE to distinguish parent compounds from metabolites.

- Enzymatic Inhibition : Add esterase inhibitors (e.g., PMSF) to block hydrolysis in cell cultures .

- SPE Purification : Pre-concentrate samples using C18 cartridges to isolate intact BPA-MBE .

Q. Methodological Guidance

Q. How should researchers address batch-to-batch variability in BPA-MBE synthesis?

Implement quality control protocols:

- DoE (Design of Experiments) : Optimize variables (e.g., molar ratio, catalyst loading) using response surface methodology.

- NMR Purity Thresholds : Reject batches with impurity peaks >2% intensity.

- Stability Studies : Monitor degradation over 6–12 months under recommended storage conditions .

Q. What computational tools predict BPA-MBE’s environmental fate and toxicity?

- ECOSAR™ : Estimate aquatic toxicity (e.g., LC50 for Daphnia magna).

- OncoLogic™ : Assess carcinogenic potential based on structural alerts (e.g., benzyl ether reactivity).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., ER-α ligand-binding domain) .

Propiedades

IUPAC Name |

4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJGIQBNDJMGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450234 | |

| Record name | AGN-PC-0NDOKN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42781-88-4 | |

| Record name | AGN-PC-0NDOKN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.